tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate
Description
tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate is a piperidine-based carbamate derivative featuring a 4-bromobenzoyl substituent. This compound is part of a broader class of tert-butyl piperidin-4-ylcarbamate derivatives, which are frequently employed as intermediates in medicinal chemistry for their versatility in drug discovery. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, while the 4-bromobenzoyl group introduces electronic and steric effects critical for modulating reactivity and biological interactions .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromobenzoyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-14-8-10-20(11-9-14)15(21)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTIMDLIMARQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138964 | |
| Record name | Carbamic acid, N-[1-(4-bromobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-89-2 | |
| Record name | Carbamic acid, N-[1-(4-bromobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(4-bromobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate typically involves the reaction of 4-bromobenzoyl chloride with tert-butyl piperidin-4-ylcarbamate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products:
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
Chemical Properties and Structure
tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate has the molecular formula and a molar mass of approximately 383.32 g/mol. The compound features a tert-butyl group , a piperidine ring , and a 4-bromobenzoyl substituent , which contribute to its biological activity and reactivity in synthetic pathways.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. Preliminary studies suggest that it interacts effectively with various cancer cell lines, potentially inducing apoptosis and inhibiting tumor growth. The compound's structural components allow for modifications that can enhance its potency against different cancer types.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves interaction with specific cellular targets, possibly including enzymes involved in cell proliferation and survival. Further studies are required to elucidate these interactions fully.
Antimicrobial Properties
Broad-Spectrum Antibacterial Activity
this compound has shown significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). Its effectiveness at low concentrations (0.78 - 3.125 μg/mL) is comparable to established antibiotics like vancomycin and linezolid .
Mechanism of Antibacterial Action
The compound appears to disrupt bacterial cell membranes, leading to depolarization and subsequent cell death. This mechanism is particularly relevant for developing new antibacterial agents that can overcome resistance issues associated with existing drugs .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step chemical reactions that allow for precise control over the final product's structure. One common synthesis route includes the reaction of piperidine derivatives with bromobenzoyl chlorides under controlled conditions .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:
| Compound Name | Similarity | Key Features |
|---|---|---|
| Tert-butyl piperidin-4-ylcarbamate | 0.98 | Lacks bromobenzoyl group; simpler structure |
| Tert-butyl (4-methylpiperidin-4-yl)carbamate | 0.96 | Methyl substitution instead of bromobenzoyl |
| Tert-butyl piperidin-4-ylcarbamate hydrochloride | 0.98 | Salt form; altered solubility profile |
| Tert-butyl 4-(methylamino)piperidine-1-carboxylate | 0.91 | Contains methylamino group; different biological properties |
| Tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate | 0.98 | Different bicyclic structure; unique pharmacological profile |
This table illustrates how the distinct bromobenzoyl substitution in this compound contributes to its unique biological activities and therapeutic potential compared to other compounds.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Anticancer Studies : In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, with ongoing research aimed at understanding the detailed mechanisms involved.
- Antimicrobial Efficacy : Clinical microbiology studies confirmed its potent antibacterial effects against resistant strains, suggesting potential for development as a new antibiotic agent.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. It primarily targets Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus and Enterococcus faecium. The compound induces depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of the membrane potential and subsequent bacterial cell death.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Bulkiness: The 4-bromobenzoyl group in the target compound is bulkier and more electronegative than methyl or methoxy substituents.
- Electrophilicity : Bromine’s electron-withdrawing nature increases the electrophilicity of the benzoyl carbonyl group, making the compound more reactive in nucleophilic acyl substitutions compared to electron-donating groups (e.g., methoxy) .
Physicochemical Properties
- Solubility : The 4-bromobenzoyl group enhances lipophilicity (logP ~3.5 estimated) compared to polar groups like methoxy, which may improve blood-brain barrier penetration .
- Thermal Stability: Bromine’s high atomic mass may lower melting points relative to chloro or cyano analogs, though specific data for the target compound are unavailable .
Research Implications
- Drug Design : The 4-bromobenzoyl group’s balance of steric bulk and electrophilicity makes it suitable for developing protease inhibitors or kinase modulators.
- Synthetic Optimization : Lower yields in bulkier analogs (e.g., 3-phenylpropyl) suggest a need for modified reaction conditions, such as elevated temperatures or alternative catalysts .
Biological Activity
tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate (CAS No. 1286274-89-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 383.3 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with a piperidine nucleus have shown strong antibacterial activity against various strains, including resistant bacteria such as Staphylococcus aureus and Enterococcus faecium . The activity is often evaluated using Minimum Inhibitory Concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.78 - 3.125 | Resistant strains included |
| Enterococcus faecium | 0.78 - 3.125 | Vancomycin-resistant |
| Escherichia coli | >100 | No activity |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition : Compounds with similar structures demonstrated strong inhibition, suggesting potential in neuroprotective therapies.
- Urease Inhibition : Effective against urease-producing bacteria, which are often implicated in urinary tract infections.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- NLRP3 Inflammasome Modulation : Research indicates that related compounds can inhibit NLRP3-dependent pyroptosis, a form of programmed cell death associated with inflammatory responses .
- Antioxidant Properties : Some studies suggest that piperidine derivatives possess antioxidant capabilities, contributing to their therapeutic potential in oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- In Vitro Studies : A study involving THP-1 cells demonstrated that specific derivatives could significantly reduce IL-1β release and attenuate ATPase activity in NLRP3 inflammasome assays .
- Animal Models : Research on animal models has shown promising results in reducing tumor growth and inflammation when treated with piperidine derivatives, indicating their potential as anti-cancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
